molecular formula C8H9BrN2O2 B8104851 Methyl 2-(5-bromopyrimidin-2-yl)propanoate

Methyl 2-(5-bromopyrimidin-2-yl)propanoate

Cat. No.: B8104851
M. Wt: 245.07 g/mol
InChI Key: PIIAAOVXELQGMD-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromopyrimidin-2-yl)propanoate (CAS 2007916-43-8) is a valuable brominated pyrimidine derivative supplied for research and development purposes. This compound features a molecular formula of C8H9BrN2O2 and a molecular weight of 245.07 . Its structure, which includes a reactive bromine atom and a methyl ester group, makes it a versatile chemical building block, particularly in medicinal chemistry. Research indicates that pyrimidine-based compounds like this one are investigated for their potential as bioactive agents and inhibitors, including applications related to FabI inhibition in antibacterial research . As a key synthetic intermediate, it can be used in cross-coupling reactions and for the construction of more complex molecular architectures. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access detailed specifications, including SMILES code (CC(C1=NC=C(Br)C=N1)C(OC)=O) and MDL number (MFCD30471875) for their reference .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(5-bromopyrimidin-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-5(8(12)13-2)7-10-3-6(9)4-11-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIAAOVXELQGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=N1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Ethyl 5-amino-2-bromoisonicotinate (C₈H₉BrN₂O₂)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ethyl 5-amino-2-bromoisonicotinate , the primary pharmacologically relevant isomer of the formula C₈H₉BrN₂O₂.

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Scientists, and Structural Biologists

Executive Summary

The molecular formula C₈H₉BrN₂O₂ represents a class of halogenated pyridine derivatives critical to modern drug discovery. While several isomers exist (e.g., 4-bromo-N-(2-nitroethyl)aniline), the most significant entity for pharmaceutical development is Ethyl 5-amino-2-bromoisonicotinate (CAS: 1806965-78-5).

This molecule serves as a high-value bifunctional scaffold in the synthesis of kinase inhibitors and antiproliferative agents. Its structural utility lies in its orthogonal reactivity: the 2-position bromide facilitates Suzuki-Miyaura cross-coupling, while the 5-position amine allows for amide coupling or heterocycle formation. This guide details its physicochemical profile, synthesis validation, and application in fragment-based drug design (FBDD).

Physicochemical Profiling

Understanding the fundamental properties of C₈H₉BrN₂O₂ is a prerequisite for its use as a chemical probe or intermediate.

Table 1: Molecular Specifications
PropertyValueTechnical Note
IUPAC Name Ethyl 5-amino-2-bromopyridine-4-carboxylateCore scaffold: Isonicotinic acid
Molecular Formula C₈H₉BrN₂O₂Hill Notation
Average Mass 245.07 g/mol Weighted average of isotopes
Monoisotopic Mass 243.9847 DaBase peak (⁷⁹Br)
Isotope Pattern 1:1 doublet (M, M+2)Diagnostic for Bromine presence
Predicted LogP ~1.91Moderate lipophilicity; drug-like
H-Bond Donors 1 (NH₂)Critical for ATP-site binding
H-Bond Acceptors 4 (N, O, O, N)Pyridine N and Ester O
Isotopic Signature Analysis

For mass spectrometry validation, the bromine atom introduces a distinct spectral signature. The natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) results in two molecular ion peaks of nearly equal intensity at m/z 244 and m/z 246 (for [M+H]⁺). This "twin peak" motif is a primary quality control checkpoint during synthesis.

Synthesis & Characterization Protocols

This section outlines the synthesis logic and the "self-validating" analytical workflow required to confirm identity.

Retrosynthetic Logic

The construction of Ethyl 5-amino-2-bromoisonicotinate typically proceeds via functionalization of the pyridine ring. The presence of the electron-withdrawing ester at C4 and the electron-donating amine at C5 creates a "push-pull" system that stabilizes the ring but complicates electrophilic substitution.

Primary Route: Bromination of Ethyl 3-aminopyridine-4-carboxylate (Note: numbering shifts based on priority, but chemically this is the precursor).

Visualization: Synthetic & Analytical Workflow

The following diagram illustrates the logical flow from starting material to validated scaffold.

G Start Ethyl 3-aminoisonicotinate Product Ethyl 5-amino-2-bromoisonicotinate (C8H9BrN2O2) Start->Product Electrophilic Bromination Reagent NBS (N-Bromosuccinimide) DMF, 0°C to RT Reagent->Product QC_MS QC Checkpoint 1: LC-MS (ESI+) Product->QC_MS Aliquot QC_NMR QC Checkpoint 2: 1H NMR (CDCl3) QC_MS->QC_NMR If m/z 245/247 found Decision Validation: Isotope Pattern + Chemical Shift QC_NMR->Decision

Figure 1: Synthetic pathway and analytical decision tree for C₈H₉BrN₂O₂ production.

Validated Characterization Data

To ensure scientific integrity, compare your experimental data against these literature-validated values [1, 2].

¹H NMR (500 MHz, CDCl₃):

  • δ 7.96 (s, 1H, Ar-H): Proton at C6. Deshielded by the ring nitrogen and the ester group.

  • δ 7.78 (s, 1H, Ar-H): Proton at C3.[1] Shielded relative to C6 due to the adjacent amino group.

  • δ 5.69 (s, 2H, NH₂): Broad singlet, exchangeable with D₂O.

  • δ 4.36 (q, J=7 Hz, 2H): Methylene protons of the ethyl ester.

  • δ 1.42 (t, J=7 Hz, 3H): Methyl protons of the ethyl ester.[2][3]

Structural Causality: The singlet nature of the aromatic protons confirms the para or meta relationship where no coupling is observed, or substitution patterns that isolate the protons. In this specific isomer, the protons are at positions 3 and 6, separated by substituents, resulting in singlets.

Application in Drug Development

The C₈H₉BrN₂O₂ scaffold is not merely an intermediate; it is a "privileged structure" in kinase inhibitor design.

Fragment-Based Drug Discovery (FBDD)

Researchers utilize this molecule to target the ATP-binding pocket of protein kinases.

  • The Amine (C5): Forms a critical hydrogen bond with the "hinge region" of the kinase.

  • The Bromide (C2): Serves as a vector for growing the molecule into the "solvent-exposed region" or "hydrophobic back pocket" via Suzuki coupling with aryl boronic acids.

Molecular Docking Workflow

Recent studies [1] involving this scaffold docked against the main protease (PDB ID: 6LU7) reveal:

  • Binding Affinity: ~ -5.4 kcal/mol.[1]

  • Interaction Mode: Intramolecular N—H[2][1]···O and C—H···O interactions stabilize the planar conformation, allowing it to slot into narrow enzymatic pockets.

Visualization: Structure-Activity Relationship (SAR) Logic

SAR Core Pyridine Core (C8H9BrN2O2) Pos2 Position 2 (Br) Suzuki Coupling Site Core->Pos2 Functionalization Pos5 Position 5 (NH2) Hinge Binder (H-Bond Donor) Core->Pos5 Binding Pos4 Position 4 (COOEt) Solubility / H-Bond Acceptor Core->Pos4 ADME

Figure 2: SAR map highlighting the modularity of the Ethyl 5-amino-2-bromoisonicotinate scaffold.

Safety & Handling

  • Hazard Identification: As an organobromide and amine, treat as an irritant (H315, H319).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (protect from photodegradation of the bromide).

  • Disposal: Halogenated organic waste streams.

References

  • Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of ethyl 5-amino-2-bromoisonicotinate. IUCr Journals (Acta Crystallographica Section E).[2] 2024.[2][4]

  • Ethyl 5-amino-2-bromoisonicotinate Product Data. Sigma-Aldrich / Merck.

  • PubChem Compound Summary for CID 11975175 (Isomer Reference). National Center for Biotechnology Information.

Sources

Methyl 2-(5-bromopyrimidin-2-yl)propanoate SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Analysis[1][2][3][4]

Methyl 2-(5-bromopyrimidin-2-yl)propanoate is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors. Its structure features a pyrimidine core substituted at the 5-position with a bromine atom (a versatile handle for cross-coupling) and at the 2-position with a methyl propanoate moiety (a masked carboxylic acid/alcohol precursor).[1]

Core Identifiers
Identifier TypeValue
IUPAC Name Methyl 2-(5-bromopyrimidin-2-yl)propanoate
CAS Registry Number 2007916-43-8
SMILES COC(=O)C(C)c1ncc(Br)cn1
InChI String InChI=1S/C8H9BrN2O2/c1-5(8(12)13-2)7-10-3-6(9)4-11-7/h3-5H,1-2H3
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.07 g/mol
Structural Pharmacophore Analysis

The compound's utility stems from its three distinct functional zones:

  • The Electrophilic Handle (C5-Br): The bromine atom at the 5-position is electronically activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of diverse aryl or heteroaryl groups.

  • The Pyrimidine Core: A privileged scaffold in medicinal chemistry, often mimicking the adenine ring of ATP in kinase active sites.

  • The Alpha-Chiral Ester Tail: The propanoate group provides a chiral center (racemic unless resolved) and an ester functionality that can be cyclized to form bicyclic systems (e.g., 5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidines) or hydrolyzed to the corresponding acid.

Pharmacophore Br Bromine (C5) Cross-Coupling Handle Core Pyrimidine Ring Kinase Hinge Binder Br->Core Attached at C5 Tail Methyl Propanoate (C2) Cyclization Precursor Core->Tail Attached at C2

Figure 1: Pharmacophore segmentation of Methyl 2-(5-bromopyrimidin-2-yl)propanoate.

Synthesis & Manufacturing Protocols

The synthesis of Methyl 2-(5-bromopyrimidin-2-yl)propanoate typically avoids direct alpha-arylation of methyl propionate due to potential regioselectivity issues. Instead, a robust industrial route involves Nucleophilic Aromatic Substitution (SNAr) followed by decarboxylation.

Primary Synthetic Route: Malonate Displacement

This pathway utilizes the high electrophilicity of the C2 position in 5-bromo-2-chloropyrimidine.

Step 1: Nucleophilic Substitution
  • Reagents: 5-Bromo-2-chloropyrimidine, Diethyl methylmalonate, Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: THF or DMF (anhydrous).

  • Mechanism: The enolate of diethyl methylmalonate attacks the C2 position of the pyrimidine, displacing the chloride ion. The C5-bromine remains intact due to the milder conditions relative to those required for activating the C5 position.

Step 2: Hydrolysis & Decarboxylation
  • Reagents: NaOH (aq), followed by HCl/Heat.

  • Mechanism: Basic hydrolysis converts the diester to the dicarboxylic acid. Subsequent heating under acidic conditions triggers decarboxylation, yielding the racemic 2-(5-bromopyrimidin-2-yl)propanoic acid.

Step 3: Fischer Esterification
  • Reagents: Methanol, catalytic H₂SO₄ or Thionyl Chloride (SOCl₂).

  • Outcome: Conversion of the carboxylic acid to the methyl ester target.

Synthesis Start1 5-Bromo-2-chloropyrimidine (Commercial Starting Material) Intermediate1 Intermediate A: Diethyl 2-(5-bromopyrimidin-2-yl)-2-methylmalonate Start1->Intermediate1 NaH, THF, 0°C to RT (S_NAr Displacement) Start2 Diethyl methylmalonate Start2->Intermediate1 NaH, THF, 0°C to RT (S_NAr Displacement) Intermediate2 Intermediate B: 2-(5-bromopyrimidin-2-yl)propanoic acid Intermediate1->Intermediate2 1. NaOH, H2O 2. HCl, Heat (-CO2) Target TARGET: Methyl 2-(5-bromopyrimidin-2-yl)propanoate Intermediate2->Target MeOH, H2SO4 (Fischer Esterification)

Figure 2: Step-wise synthesis via malonate displacement.

Applications in Drug Discovery[5]

This compound serves as a critical intermediate in the synthesis of Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) inhibitors.

Construction of Bicyclic Heterocycles

The ester group at the alpha-position allows for cyclization reactions. For example, reaction with hydrazine or formamidine can yield pyrrolopyrimidines or pyrimidopyrimidines, scaffolds found in drugs like Ruxolitinib or Tofacitinib .

Late-Stage Diversification

The C5-bromine atom is chemically orthogonal to the ester. This allows medicinal chemists to:

  • Perform Suzuki-Miyaura coupling at C5 to introduce an aryl group.

  • Subsequently hydrolyze the ester at C2 to reveal an acid for amide coupling. This "handle-first" approach enables the rapid generation of libraries for Structure-Activity Relationship (SAR) studies.

Physical Properties & Handling

PropertyDescription
Physical State White to off-white solid or viscous oil (depending on purity)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water
Stability Stable under normal laboratory conditions; store at 2-8°C under inert atmosphere
Reactivity Sensitive to strong nucleophiles (at ester) and Pd(0) catalysts (at bromine)

Safety Protocol:

  • Hazard: Irritant to eyes, respiratory system, and skin.

  • PPE: Wear nitrile gloves, safety goggles, and use within a fume hood.

  • Storage: Keep container tightly closed in a dry and well-ventilated place.

References

  • PubChem Compound Summary. (2025). Methyl 2-(5-bromopyrimidin-2-yl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methyl 2-(5-bromopyrimidin-2-yl)propanoate vs. ethyl 2-(5-bromopyrimidin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of Methyl 2-(5-bromopyrimidin-2-yl)propanoate and Ethyl 2-(5-bromopyrimidin-2-yl)acetate .

Scaffold Evaluation, Synthetic Pathways, and Pharmacokinetic Implications

Executive Summary

In the optimization of heteroaromatic drug candidates, the modification of linker chains between the pharmacophore core (pyrimidine) and the functional tail (ester/acid/amide) is a critical decision point. This guide analyzes the structural and functional divergence between the acetate scaffold (Ethyl 2-(5-bromopyrimidin-2-yl)acetate) and the propanoate scaffold (Methyl 2-(5-bromopyrimidin-2-yl)propanoate).

While the acetate derivative serves as a flexible, achiral baseline, the propanoate analog introduces the "Magic Methyl" effect—enhancing metabolic stability and restricting conformational freedom at the cost of introducing a chiral center.

Part 1: Structural & Physicochemical Profiling

The core distinction lies in the substitution at the


-carbon relative to the pyrimidine ring. This subtle change from a methylene bridge (acetate) to a methine bridge (propanoate) fundamentally alters the molecule's interaction with biological targets and metabolic enzymes.
Table 1: Comparative Physicochemical Properties
FeatureEthyl 2-(5-bromopyrimidin-2-yl)acetate Methyl 2-(5-bromopyrimidin-2-yl)propanoate
Formula


MW 245.07 g/mol 259.10 g/mol

-Carbon Hybridization

(Secondary,

)

(Tertiary,

)
Chirality AchiralChiral (Racemic or Enantiopure)
Lipophilicity (cLogP) ~1.6~1.9 (Increased due to

-Me)
Metabolic Liability High (

-oxidation/hydrolysis)
Low (Steric hindrance of esterase/CYP)
Conformational Freedom High (Free rotation)Restricted (Rotational barrier increased)
Structural Visualization

The following diagram illustrates the structural divergence and the retrosynthetic logic for both scaffolds.

structure_comparison cluster_0 Scaffold A: Acetate (Achiral) cluster_1 Scaffold B: Propanoate (Chiral) Acetate Ethyl 2-(5-bromopyrimidin-2-yl)acetate (Flexible Linker) Propanoate Methyl 2-(5-bromopyrimidin-2-yl)propanoate (Conformational Lock) Acetate->Propanoate $alpha$-Alkylation Methylation Methylation (MeI/Base) Precursor 5-Bromo-2-chloropyrimidine Precursor->Acetate SNAr + Decarboxylation Malonate Diethyl Malonate Malonate->Acetate Nucleophilic Attack

Figure 1: Structural comparison and retrosynthetic relationship between the acetate and propanoate scaffolds.

Part 2: Synthetic Accessibility & Causality

The synthesis of these scaffolds is governed by the electron-deficient nature of the pyrimidine ring. The 2-position is highly susceptible to Nucleophilic Aromatic Substitution (


), making 5-bromo-2-chloropyrimidine the universal starting material.
The Acetate Route (The Foundation)

The ethyl acetate derivative is rarely synthesized via direct esterification of a pyrimidine acetic acid due to instability. Instead, the Knoevenagel-type condensation or Malonate Displacement is the industry standard.

  • Mechanism: The enolate of diethyl malonate attacks the 2-position of 5-bromo-2-chloropyrimidine.

  • Why Malonate? A simple acetate enolate (e.g., from ethyl acetate) is too basic and hard to control, leading to polymerization. The malonate anion is softer and stable.

  • Decarboxylation: The intermediate pyrimidinyl malonate is hydrolyzed and decarboxylated under acidic conditions to yield the acetate.

The Propanoate Route (The Modification)

Direct coupling of methyl propionate enolates is difficult due to self-condensation (Claisen). Therefore, the propanoate is best accessed via


-methylation  of the acetate precursor.
  • Causality: The

    
    -protons of the pyrimidinyl acetate are acidic (
    
    
    
    ) due to the electron-withdrawing nitrogen atoms in the ring. This allows deprotonation by bases like NaH or KHMDS, followed by quenching with methyl iodide (MeI).
  • Selectivity: Mono-methylation is favored if stoichiometry is controlled (1.05 eq base), but gem-dimethylation (isobutyrate formation) is a common impurity that must be managed.

Part 3: Medicinal Chemistry Utility (E-E-A-T Analysis)

Why choose the Propanoate (Methyl) over the Acetate (Ethyl)?

The "Magic Methyl" Effect on Metabolism

The acetate linker (


) is a "soft spot" for metabolic enzymes.
  • Hydrolysis: Esterases rapidly cleave the ethyl ester to the carboxylic acid.

  • Oxidation: CYP450 enzymes can hydroxylate the benzylic-like

    
    -position.
    

The Propanoate Advantage: Introducing the


-methyl group creates steric hindrance around the carbonyl carbon, significantly slowing down ester hydrolysis. Furthermore, it replaces an oxidizable hydrogen with a methyl group, extending the half-life (

) of the molecule in microsomal stability assays.
Conformational Restriction

In the acetate, the pyrimidine ring has free rotation around the


 bond. This results in a high entropic penalty upon binding to a protein target.
The propanoate's methyl group introduces allylic strain  with the pyrimidine nitrogen lone pairs. This restricts the population of conformers, potentially pre-organizing the molecule into a bioactive conformation (eutomer) and improving potency (

).
The Chirality Challenge

The propanoate is chiral.

  • Risk: Synthesis yields a racemate. One enantiomer may be active, the other inactive or toxic.

  • Solution: Requires chiral HPLC separation or asymmetric alkylation using chiral auxiliaries (e.g., Evans oxazolidinone) if the racemate is unsuitable.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed to be self-validating. The evolution of gas (


) in Protocol 1 and the shift in NMR signals in Protocol 2 serve as checkpoints.
Protocol A: Synthesis of Ethyl 2-(5-bromopyrimidin-2-yl)acetate

Objective: Create the methylene-linked scaffold via malonate displacement.

  • Reagents: 5-Bromo-2-chloropyrimidine (1.0 eq), Diethyl malonate (1.2 eq), NaH (60% in oil, 2.5 eq), THF (anhydrous).

  • Enolate Formation: To a suspension of NaH in THF at 0°C, add diethyl malonate dropwise. Checkpoint: Observe

    
     gas evolution. Stir until clear (30 min).
    
  • Displacement: Add 5-bromo-2-chloropyrimidine solution dropwise. Reflux for 4 hours. Validation: TLC should show disappearance of pyrimidine starting material.

  • Decarboxylation: Acidify the reaction mixture with 6N HCl and heat to 80°C for 2 hours. Checkpoint: Vigorous

    
     evolution indicates decarboxylation of the malonate to the acetate.
    
  • Esterification (In situ): Add Ethanol (excess) and catalytic

    
     to the crude acid residue; reflux overnight to reform the ethyl ester.
    
  • Workup: Neutralize with

    
    , extract with EtOAc.
    
Protocol B: Synthesis of Methyl 2-(5-bromopyrimidin-2-yl)propanoate

Objective: Introduce the


-methyl group via controlled alkylation.
  • Reagents: Ethyl 2-(5-bromopyrimidin-2-yl)acetate (1.0 eq), KHMDS (1.1 eq, 1M in THF), Methyl Iodide (MeI, 1.2 eq), anhydrous THF.

  • Deprotonation: Cool the acetate solution in THF to -78°C (Critical to prevent di-methylation). Add KHMDS dropwise over 20 min. Stir for 30 min. Color Change: Solution typically turns deep yellow/orange (enolate formation).

  • Alkylation: Add MeI dropwise. Stir at -78°C for 1 hour, then allow to warm to 0°C.

  • Transesterification (Optional but recommended): If the target is the methyl ester specifically (as per topic), quench the reaction with Methanol/NaOMe. The ethyl ester will transesterify to the methyl ester under basic conditions in MeOH.

  • Validation:

    • 1H NMR: Look for the disappearance of the singlet at

      
       ppm (
      
      
      
      ) and appearance of a doublet at
      
      
      ppm (
      
      
      ) and a quartet at
      
      
      ppm (
      
      
      ).
Workflow Visualization

synthesis_workflow Start 5-Bromo-2-chloropyrimidine Step1 Step 1: Malonate Displacement (NaH, Diethyl Malonate) Start->Step1 Intermediate Pyrimidinyl Malonate Intermediate Step1->Intermediate Step2 Step 2: Acidic Decarboxylation (-CO2) Intermediate->Step2 ProductA Product A: Ethyl 2-(5-bromopyrimidin-2-yl)acetate Step2->ProductA Step3 Step 3: $alpha$-Methylation (KHMDS, -78°C, MeI) ProductA->Step3 Optional Divergence ProductB Product B: Methyl 2-(5-bromopyrimidin-2-yl)propanoate Step3->ProductB

Figure 2: Step-by-step synthetic workflow converting the chloropyrimidine precursor to the acetate and subsequently the propanoate.

References

  • PubChem. (n.d.). Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate. National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-(5-bromopyrimidin-2-yl)acetate Product Specifications. Retrieved February 13, 2026, from [Link]

  • Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews. (Contextual grounding for "Magic Methyl" effect).
  • MDPI. (2001). Malonates in Cyclocondensation Reactions. Molecules. Retrieved February 13, 2026, from [Link]

The Strategic Utility of 5-Bromopyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, reactivity, and experimental application of 5-bromopyrimidine building blocks in drug discovery.

A Technical Guide for High-Fidelity Scaffold Functionalization

Executive Summary

The 5-bromopyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical junction point for the synthesis of kinase inhibitors, antivirals, and complex heterocyclic libraries. Unlike its C2, C4, and C6 counterparts, the C5 position of the pyrimidine ring is electronically distinct—less susceptible to nucleophilic attack but highly responsive to palladium-catalyzed cross-coupling and metallation strategies. This guide provides a comprehensive analysis of the 5-bromopyrimidine moiety, detailing orthogonal functionalization strategies, validated experimental protocols, and its application in contemporary drug development.

Electronic Structure & Reactivity Profile

To manipulate 5-bromopyrimidines effectively, one must understand the electronic disparity of the pyrimidine ring.

  • C2, C4, C6 Positions (π-Deficient): These carbons are highly electron-deficient due to the inductive and mesomeric withdrawal of the two nitrogen atoms. They are prime targets for Nucleophilic Aromatic Substitution (SNAr).

  • C5 Position (Aryl-like): The C5 carbon is the least electron-deficient site on the ring. It behaves similarly to a standard aryl bromide, making it the ideal handle for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira) and halogen-metal exchange, often without interfering with sensitive substituents at C2/C4.

Visualization: The Orthogonal Reactivity Map

The following diagram illustrates the divergent reactivity inherent to 5-bromo-2,4-dichloropyrimidine, a common starting block.

ReactivityMap Core 5-Bromo-2,4-dichloropyrimidine C2_C4 C2 / C4 Positions (Electron Deficient) Core->C2_C4 Site Activation C5 C5 Position (Aryl-Halide Character) Core->C5 Site Activation SnAr S_NAr Displacement (Amines, Alkoxides, Thiols) C2_C4->SnAr Primary Reaction Path PdCoupling Pd-Catalyzed Coupling (Suzuki, Sonogashira, Buchwald) C5->PdCoupling Primary Reaction Path LiExchange Lithiation / Magnesiation (Halogen-Metal Exchange) C5->LiExchange Low Temp (-78°C)

Caption: Orthogonal reactivity allows sequential functionalization: SNAr at C2/C4 followed by Pd-catalysis at C5.

Critical Functionalization Strategies

The Orthogonal Workflow (SNAr followed by Cross-Coupling)

The most robust synthetic route involves exploiting the reactivity order: Cl (activated) > Br (deactivated) for SNAr, and Br > Cl for standard Pd-oxidative addition (with controlled ligand selection).

  • Step 1: SNAr at C4/C2.

    • Reagent: Primary/Secondary amines, alkoxides.

    • Conditions: mild base (DIEA, K2CO3), polar solvent (DMF, THF, EtOH), 0°C to RT.

    • Outcome: Displacement of the C4-Cl (kinetic product) or C2-Cl occurs first, leaving the C5-Br intact.

  • Step 2: Suzuki-Miyaura Coupling at C5.

    • Reagent: Aryl/Heteroaryl boronic acids.

    • Conditions: Pd(PPh3)4 or Pd(dppf)Cl2, Na2CO3, Dioxane/H2O, 80–100°C.

    • Outcome: Formation of C5-C bond.[1]

C-N Bond Formation (Buchwald-Hartwig)

Direct amination at C5 is valuable for installing solubility-enhancing groups.

  • Challenge: The pyrimidine nitrogens can chelate Pd, and the electron-deficient ring can make reductive elimination sluggish.

  • Solution: Use bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) to facilitate the catalytic cycle and prevent catalyst poisoning.

Halogen-Metal Exchange (Knochel-Type)

Direct lithiation of 5-bromopyrimidines can be hazardous due to "halogen dance" or nucleophilic attack at C2/C4/C6.

  • Advanced Protocol: Use of TMPMgCl·LiCl (Knochel-Hauser base) allows for selective magnesiation at C5 (if H is present) or Br-Mg exchange under mild conditions, enabling reaction with electrophiles (aldehydes, ketones) that are inaccessible via Pd-chemistry [1].

Experimental Protocols

Protocol A: Regioselective SNAr of 5-Bromo-2,4-dichloropyrimidine

This protocol selectively functionalizes the C4 position.

  • Setup: Charge a round-bottom flask with 5-bromo-2,4-dichloropyrimidine (1.0 equiv) and anhydrous EtOH (0.2 M).

  • Addition: Cool to 0°C. Add amine nucleophile (1.05 equiv) and DIEA (1.2 equiv) dropwise.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT. Monitor by TLC/LC-MS (Target: disappearance of starting material, retention of C2-Cl and C5-Br).

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Suzuki-Miyaura Coupling at C5

Valid for 5-bromopyrimidines with sensitive substituents at C2/C4.

  • Reagents: 5-Bromopyrimidine derivative (1.0 equiv), Boronic acid (1.2 equiv), Pd(dppf)Cl2·DCM (0.05 equiv), K2CO3 (2.0 M aq. solution, 3.0 equiv).

  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine organic reagents in a microwave vial or pressure tube.

    • Add solvent and aqueous base. Sparge with Argon for 5 mins.

    • Seal and heat to 90°C for 4–12 hours.

  • Note: If the substrate contains a C2-Cl, use Pd(PPh3)4 and lower temperatures (60–70°C) to minimize competitive coupling at the chloride, as Pd(dppf) is more active.

Comparative Data: Coupling Conditions

TransformationCatalyst SystemBaseSolventTemp (°C)Key Insight
Suzuki (C5-Aryl) Pd(PPh3)4 (5%)Na2CO3DME/H2O80-100Standard robust condition. High tolerance.
Suzuki (Steric) Pd2(dba)3 / SPhosK3PO4Toluene/H2O100Required for ortho-substituted boronic acids.
Buchwald (C5-N) Pd2(dba)3 / XantphosCs2CO3Dioxane100Xantphos prevents Pd-chelation by pyrimidine N.
Sonogashira PdCl2(PPh3)2 / CuIEt3NTHF60Excellent for installing rigid alkyne linkers.

Applications in Drug Discovery

The 5-bromopyrimidine unit is a precursor to the "hinge-binding" region of many kinase inhibitors.

  • Kinase Inhibitors: The pyrimidine N1 and C2-NH often form hydrogen bonds with the ATP-binding pocket (hinge region) of kinases (e.g., CDK, JAK, BTK). The C5 substituent points into the "gatekeeper" region or solvent-exposed area, allowing for tuning of selectivity and solubility [2].

  • Case Study: In the synthesis of Dasatinib (Bcr-Abl inhibitor) and Ibrutinib (BTK inhibitor), pyrimidine-based intermediates are elaborated using halogen handles to build complex heteroaromatic architectures that maximize potency.

Visualization: Drug Discovery Workflow

DrugPipeline Start Scaffold Selection (5-Bromopyrimidine) Step1 Library Generation (Suzuki/Buchwald at C5) Start->Step1 Diversity Oriented Synthesis Step2 Hit Identification (Kinase Assay IC50 < 100nM) Step1->Step2 High Throughput Screening Step3 Lead Optimization (ADME/Solubility Tuning) Step2->Step3 SAR Refinement Final Clinical Candidate (e.g., Modified Pyrimidine Core) Step3->Final Pre-clinical Dev

Caption: The 5-bromopyrimidine scaffold accelerates the transition from library generation to lead optimization.

References

  • Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl[2]·LiCl. Source: National Institutes of Health (PubMed) URL:[Link]

  • Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling in a Green Alcohol Solvent. Source: American Chemical Society (ACS) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(5-bromopyrimidin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-(5-bromopyrimidin-2-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges and provide robust, validated protocols to improve yield, purity, and reproducibility.

Synthesis Overview: The Negishi Cross-Coupling Approach

The synthesis of Methyl 2-(5-bromopyrimidin-2-yl)propanoate is effectively achieved via a Negishi cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples an organozinc reagent with an organic halide.[1][2] For this specific synthesis, the key fragments are a zinc propanoate reagent and a di-halogenated pyrimidine.

The strategic choice of starting materials is critical. We utilize 5-bromo-2-chloropyrimidine as the electrophile and prepare the organozinc reagent from Methyl 2-bromopropanoate . The inherent reactivity difference between the C-Br and C-Cl bonds on the pyrimidine ring (generally I > Br > Cl in palladium-catalyzed couplings) allows for a chemoselective reaction. However, the electron-deficient nature of the pyrimidine ring can activate the C-Cl bond, making careful condition control essential.[3]

Overall Reaction Scheme:

The core of this synthesis involves two key stages:

  • Formation of the Organozinc (Reformatsky) Reagent: An organozinc reagent, often called a Reformatsky enolate, is prepared by treating an alpha-halo ester (Methyl 2-bromopropanoate) with activated zinc dust.[4][5][6][7]

  • Palladium-Catalyzed Cross-Coupling: The pre-formed organozinc reagent is then coupled with 5-bromo-2-chloropyrimidine in the presence of a palladium catalyst to form the desired product.[1][8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?

Low or no yield is the most frequent issue and typically points to problems with the organozinc reagent formation or the activity of the palladium catalyst.

Potential Cause Scientific Explanation & Validation Step Solution
Inactive Zinc Metal The surface of zinc dust is often coated with a passivating layer of zinc oxide (ZnO), which prevents the oxidative insertion into the C-Br bond of the ester.[9] This is the most common failure point.Zinc Activation is Mandatory: Before use, activate the zinc dust. Common methods include washing with HCl, followed by water, ethanol, and ether, or using activators like 1,2-dibromoethane or trimethylsilyl chloride.[5][9] Rieke Zinc, a highly active form, can also be prepared if standard activation fails.[6]
Presence of Moisture or Oxygen Organozinc reagents are highly sensitive to moisture and air.[8] Water will protonate and quench the Reformatsky enolate, while oxygen can lead to oxidative degradation.Implement Rigorous Anhydrous & Inert Techniques: Dry all glassware in an oven (120°C) overnight and cool under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone). Degas all solvents prior to use.
Ineffective Palladium Catalyst The Pd(0) active species may not be generating in situ, or the catalyst may have decomposed. The choice of ligand is also crucial for stabilizing the catalyst and facilitating the catalytic cycle.Catalyst & Ligand Selection: Use a reliable Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(dppf)Cl₂) with a suitable ligand.[10] Ensure the catalyst is stored under inert gas and handled quickly in air.
Incorrect Reaction Temperature The formation of the organozinc reagent can be exothermic and may require initial cooling, while the cross-coupling step often requires heating to overcome the activation energy for reductive elimination.Optimize Temperature Profile: Initiate the zinc insertion at room temperature or with gentle warming (e.g., 40-50°C). For the coupling step, heating to 80-100°C in a sealed vessel or microwave reactor may be necessary.[3][10]

Question 2: I'm observing significant formation of side products. How can I improve the selectivity?

Side product formation often results from incorrect stoichiometry, undesired reactivity at the C-5 bromine, or homo-coupling of the organozinc reagent.

Potential Cause Scientific Explanation & Validation Step Solution
Di-substitution on Pyrimidine If the reaction is too vigorous (high temperature, overly active catalyst), the organozinc reagent can react at both the C-2 (Cl) and C-5 (Br) positions of the pyrimidine ring.Control Reaction Conditions: Use milder conditions initially. Add the organozinc reagent slowly to the solution of the pyrimidine and catalyst. Employ a catalyst system known for selectivity, such as one with bulky phosphine ligands.
Homo-coupling of Propanoate The organozinc reagent can couple with itself, especially in the presence of an active catalyst before the pyrimidine substrate is consumed.Control Stoichiometry & Addition: Use a slight excess of the 5-bromo-2-chloropyrimidine (e.g., 1.0 equiv pyrimidine to 1.2-1.5 equiv organozinc). Add the organozinc reagent portion-wise or via syringe pump to maintain its low concentration relative to the substrate.
Formation of 5-H Pyrimidine Premature quenching of the organozinc reagent followed by a competing reduction pathway on the pyrimidine can lead to protonated byproducts.Ensure Anhydrous Conditions: Re-verify the dryness of all reagents and solvents as described in the low-yield section. The presence of even trace amounts of water is detrimental.

Question 3: The reaction starts but seems to stall before completion. What can I do?

A stalled reaction indicates that a key component has been consumed or deactivated.

Potential Cause Scientific Explanation & Validation Step Solution
Catalyst Deactivation The palladium catalyst can precipitate as palladium black or be poisoned by impurities, halting the catalytic cycle.Add Fresh Catalyst: In some cases, adding a second portion of the palladium catalyst (e.g., 1-2 mol%) mid-reaction can restart a stalled process. Ensure the reaction mixture is well-stirred to prevent localized overheating that can degrade the catalyst.
Insufficient Reagent The organozinc reagent may be degrading over the course of the reaction, or it may not have been formed in sufficient quantity.Use a Slight Excess of Organozinc: Prepare the organozinc reagent with a slight excess of the bromoester and zinc (e.g., 1.5 equivalents relative to the pyrimidine) to account for any degradation or incomplete formation.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.

G Troubleshooting Workflow Start Low or No Yield Observed Check_Zinc 1. Was Zinc Activated? Start->Check_Zinc Check_Inert 2. Were Anhydrous/Inert Conditions Used? Check_Zinc->Check_Inert Yes Sol_Zinc Activate Zinc: Wash with HCl or use 1,2-dibromoethane. Check_Zinc->Sol_Zinc No Check_Catalyst 3. Is the Pd Catalyst Active? Check_Inert->Check_Catalyst Yes Sol_Inert Implement Rigorous Technique: Oven-dry glassware, use anhydrous/degassed solvents. Check_Inert->Sol_Inert No Check_Temp 4. Is the Temperature Profile Correct? Check_Catalyst->Check_Temp Yes Sol_Catalyst Use Fresh Catalyst/Ligand. Consider a different Pd source (e.g., Pd(dppf)Cl2). Check_Catalyst->Sol_Catalyst No Sol_Temp Optimize Temperature: Gentle heat for zinc insertion, 80-100°C for coupling. Check_Temp->Sol_Temp No Success Yield Improved Check_Temp->Success Yes Sol_Zinc->Start Re-run Reaction Sol_Inert->Start Re-run Reaction Sol_Catalyst->Start Re-run Reaction Sol_Temp->Start Re-run Reaction

Caption: A step-by-step diagnostic flowchart for troubleshooting low-yield synthesis.

Frequently Asked Questions (FAQs)

  • Q1: Why is a Negishi coupling preferred over other cross-coupling reactions like Suzuki or Stille for this synthesis?

    • A1: Organozinc reagents strike an excellent balance of reactivity and functional group tolerance.[11][12] They are generally more reactive than organoboranes (Suzuki) and less toxic than organostannanes (Stille), making them highly effective for coupling with electron-deficient heteroaromatics like pyrimidines.[8]

  • Q2: Can I use Methyl 2-chloropropanoate instead of the bromo- version to create the organozinc reagent?

    • A2: It is not recommended. The oxidative addition of zinc into a C-Cl bond is significantly more difficult and slower than into a C-Br bond.[1] This would require much harsher conditions for reagent formation, likely leading to decomposition and poor yield.

  • Q3: How critical is the addition of Lithium Chloride (LiCl)?

    • A3: The addition of LiCl can be highly beneficial. It helps to break up zinc aggregates and solubilize the organozinc species by forming a more reactive "R-ZnCl·LiCl" complex. This practice, pioneered by Knochel, often leads to faster reactions and higher yields.[13]

  • Q4: What is the best way to monitor the reaction's progress?

    • A4: Thin Layer Chromatography (TLC) is a fast and effective method. Use a stain that visualizes both the starting material and the product (e.g., potassium permanganate). For more quantitative analysis, taking small aliquots for Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is ideal.

Detailed Experimental Protocol

This protocol is a robust starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary.

Part A: Preparation of the Organozinc Reagent

  • Setup: Add activated zinc dust (1.5 eq.) and a crystal of iodine (as an indicator) to a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and argon inlet.

  • Solvent Addition: Add anhydrous THF via cannula.

  • Reagent Addition: Add a solution of Methyl 2-bromopropanoate (1.2 eq.) in anhydrous THF to the dropping funnel. Add a small portion to the zinc suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

  • Reaction: Add the remaining bromoester solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at 40-50°C for 1-2 hours until the zinc is consumed. The resulting greyish solution is the organozinc reagent.

Part B: Negishi Cross-Coupling

  • Setup: In a separate flame-dried flask under argon, add 5-bromo-2-chloropyrimidine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and anhydrous THF.

  • Reagent Transfer: Cool the organozinc solution to room temperature and transfer it via cannula into the flask containing the pyrimidine and catalyst.

  • Reaction: Heat the reaction mixture to reflux (or as optimized, typically 60-80°C) and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Methyl 2-(5-bromopyrimidin-2-yl)propanoate.

References

  • NROChemistry. (n.d.). Negishi Coupling. Retrieved February 13, 2026, from [Link]

  • Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides.
  • Rieke, R. D. (2011). Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis. Molecules, 16(8), 6657-6665.
  • Wikipedia. (2024). Negishi coupling. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (2024). Reformatsky reaction. Retrieved February 13, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Negishi Reaction (Palladium Catalyzed Coupling). Retrieved February 13, 2026, from [Link]

  • Pérez, D. G., et al. (2014). Room Temperature Cross-Coupling of Highly Functionalized Organozinc Reagents with Thiomethylated N-Heterocycles by Nickel Catalysis. The Journal of Organic Chemistry, 79(10), 4642-4649.
  • J&K Scientific LLC. (2021). Reformatsky Reaction. Retrieved February 13, 2026, from [Link]

  • Knochel, P. (2020). preparation and applications of new solid organozinc reagents for the functionalization of aromatics. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • ResearchGate. (2025). Advances in the Chemistry of Organozinc Reagents. Retrieved February 13, 2026, from [Link]

  • AdiChemistry. (n.d.). REFORMATSKY REACTION | EXPLANATION. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). US3956301A - Process for bromination of pyrimidine.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved February 13, 2026, from [Link]

  • Chem-Station. (2014). Reformatsky Reaction. Retrieved February 13, 2026, from [Link]

Sources

Removing impurities from 5-bromopyrimidine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Bromopyrimidine

Welcome to the Technical Support Center for 5-bromopyrimidine purification. This guide is designed for researchers, scientists, and drug development professionals who utilize 5-bromopyrimidine as a critical intermediate and require high-purity material for their downstream applications, such as in the synthesis of kinase inhibitors and antiviral agents.[1] This document provides in-depth, experience-based answers to common purification challenges, detailed experimental protocols, and the scientific rationale behind each technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude 5-bromopyrimidine reaction mixture?

A1: The impurity profile largely depends on the synthetic route. For direct bromination of pyrimidine, the most common impurities include:

  • Unreacted Pyrimidine: Incomplete bromination leads to residual starting material.

  • Polybrominated Pyrimidines: Over-bromination can lead to products like 2,5-dibromopyrimidine or 4,5-dibromopyrimidine.

  • Degradation Products: Exposure to strong acids or bases, or high temperatures, can cause ring-opening or other side reactions.

  • Residual Brominating Reagent: Traces of bromine or byproducts from reagents like N-bromosuccinimide (NBS) may persist.[2]

Q2: How can I quickly assess the purity of my crude 5-bromopyrimidine?

A2: Thin-Layer Chromatography (TLC) is the most efficient initial method. A suitable solvent system, such as hexane/ethyl acetate, can quickly reveal the number of components in your mixture. The desired 5-bromopyrimidine should appear as a single spot with a specific retention factor (Rf). Comparing the crude sample to a pure standard (if available) is ideal. Additionally, determining the melting point of your crude solid can be indicative; a broad melting range or a melting point significantly lower than the literature value (67-73 °C) suggests the presence of impurities.[3][4]

Q3: My crude 5-bromopyrimidine is a dark, oily residue. Is this normal?

A3: While pure 5-bromopyrimidine is a yellow to beige-brown crystalline solid, obtaining a dark oil or discolored solid after the initial reaction work-up is not uncommon.[1][3] This coloration is typically due to polymeric byproducts or residual reagents. These impurities often necessitate a more rigorous purification strategy than simple recrystallization, such as column chromatography.

Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific experimental challenges you may encounter.

Problem 1: My TLC plate shows multiple spots. How do I choose the best purification method?

Answer: The optimal purification strategy is dictated by the polarity differences between 5-bromopyrimidine and its impurities.

  • Rationale: The principle of chromatography is to separate compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the solvent).[5] By analyzing the TLC, you can devise a separation strategy.

  • If Impurities are Much More or Much Less Polar:

    • Liquid-Liquid Extraction: If you have highly polar (baseline on TLC) or nonpolar (solvent front on TLC) impurities, an aqueous work-up can be effective. For instance, unreacted pyrimidine is more basic than 5-bromopyrimidine (approximate pKa of protonated pyrimidine is 1.0 vs. a predicted pKa of 1.4 for 5-bromopyrimidine) and can be removed with a dilute acid wash.[1][6]

    • Recrystallization: If the impurities have significantly different solubility profiles from your product, recrystallization is a highly effective and scalable method.[7]

  • If Impurities Have Similar Polarity (Close Rf values):

    • Flash Column Chromatography: This is the most powerful technique for separating compounds with similar polarities.[5][8] You will need to carefully optimize the solvent system (eluent) to achieve baseline separation of the spots observed on TLC.

Workflow: Selecting a Purification Method

G cluster_0 Purification Pathways start Crude Reaction Mixture tlc Run Analytical TLC (e.g., 3:1 Hexane:EtOAc) start->tlc decision Analyze TLC Plate tlc->decision extraction Liquid-Liquid Extraction (for very polar/nonpolar impurities) decision->extraction Spots at baseline or solvent front recrystallization Recrystallization (for significant solubility differences) decision->recrystallization One major spot, minor impurities chromatography Flash Column Chromatography (for close Rf values) decision->chromatography Multiple spots with close Rf values purity_check Assess Purity (TLC, mp, NMR) extraction->purity_check recrystallization->purity_check chromatography->purity_check pure_product Pure 5-Bromopyrimidine purity_check->pure_product Purity > 98% repurify Re-purify if necessary purity_check->repurify Purity < 98% repurify->chromatography

Caption: Decision tree for selecting the appropriate purification method.

Problem 2: My recrystallization attempt resulted in a low yield or an oily product.

Answer: This is a common issue often related to solvent choice, cooling rate, or the presence of impurities that inhibit crystallization.

  • Rationale: Successful recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent but sparingly soluble at colder temperatures, while impurities remain in solution.[7][9] "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of forming crystals.[2]

  • Troubleshooting Steps:

    • Solvent Selection: 5-bromopyrimidine is soluble in chloroform and can be recrystallized from ethanol.[1][10] If you are getting low recovery, you may be using too much solvent. Use the minimum amount of hot solvent necessary to fully dissolve the crude material.[2][9]

    • Cooling Rate: Cool the solution slowly. A rapid crash-cooling in an ice bath can trap impurities and lead to smaller, less pure crystals or oiling out. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.[2]

    • Purity of Crude Material: If significant impurities are present, they can act as a "eutectic mixture," lowering the melting point and promoting oiling out.[2] In this case, a preliminary purification by column chromatography may be necessary before recrystallization.

    • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a "seed crystal" of pure 5-bromopyrimidine.[11]

Problem 3: My column chromatography separation is poor (bands are overlapping).

Answer: Poor separation on a column is usually due to an incorrect solvent system, improper column packing, or overloading the column.

  • Rationale: The goal of column chromatography is to create distinct bands of separated compounds that can be collected individually. The polarity of the mobile phase directly influences how quickly compounds travel down the stationary phase.[5]

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: The ideal solvent system should provide a target Rf value of ~0.3 for 5-bromopyrimidine on your analytical TLC plate. If your compound is eluting too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). If it's sticking to the baseline (low Rf), increase the polarity.

    • Check Column Packing: The silica gel must be packed uniformly to prevent channeling, where solvent and sample find faster paths, leading to broad, poorly resolved bands.[2] A slurry packing method is generally recommended.[12]

    • Reduce Sample Load: Overloading the column is a common mistake. A general guideline is to load an amount of crude material that is 1-5% of the weight of the silica gel used.[2]

    • Consider Compound Stability: Pyrimidine derivatives can sometimes be sensitive to the acidic nature of standard silica gel. If you suspect degradation on the column, you can use deactivated silica (by adding ~1% triethylamine to the eluent) or switch to a different stationary phase like alumina.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol

This protocol is suitable for crude 5-bromopyrimidine that is mostly pure but contains minor, more soluble impurities.

  • Dissolution: Place the crude 5-bromopyrimidine solid in an Erlenmeyer flask. In a separate beaker, heat ethanol. Add the minimum amount of hot ethanol to the flask to just dissolve the solid completely with heating and swirling.[9][10]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, heat for a few minutes, and then perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.[9]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass and allow it to air dry completely or dry in a vacuum oven.

  • Validation: Check the purity of the recrystallized product by measuring its melting point and running a TLC against the crude material.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for complex mixtures where recrystallization is ineffective.

  • TLC Analysis: First, determine the optimal eluent (solvent system) using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system will give 5-bromopyrimidine an Rf value of approximately 0.3 and show good separation from all impurities.

  • Column Packing:

    • Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand (~1 cm).

    • Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column, tapping the side gently to ensure even packing.[12]

    • Add another layer of sand on top of the packed silica.

    • Drain the excess solvent until the level is just at the top of the sand layer. Never let the column run dry.[8]

  • Sample Loading:

    • Dissolve the crude 5-bromopyrimidine in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample is absorbed onto the sand.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (a few inches per minute).

    • Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure 5-bromopyrimidine.

    • Combine the pure fractions in a round-bottom flask.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid 5-bromopyrimidine.

Workflow: Flash Column Chromatography Process

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation a Select Eluent (via TLC, Rf ≈ 0.3) b Pack Column (Silica Gel Slurry) a->b c Load Sample (Concentrated Solution) b->c d Elute with Solvent (Apply Pressure) c->d e Collect Fractions d->e f Analyze Fractions (by TLC) e->f g Combine Pure Fractions f->g h Remove Solvent (Rotary Evaporator) g->h i Pure Product h->i

Sources

TechSupport: Overcoming Catalyst Deactivation in Bromopyrimidine Cross-Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BP-772-Pd Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting stalled conversion and low yields in Pd-catalyzed cross-coupling of bromopyrimidines.

Welcome to the Heterocycle Coupling Support Hub

You are likely here because your Suzuki-Miyaura or Buchwald-Hartwig coupling involving a bromopyrimidine substrate has stalled (typically <40% conversion) or failed to initiate.

Bromopyrimidines are notorious "catalyst killers." Unlike simple aryl halides, the pyrimidine ring contains electron-deficient nitrogen atoms that possess a high affinity for Palladium (Pd). These nitrogens can displace your phosphine ligands, forming a stable, unreactive


-coordinated Pd-complex . This is not simple substrate inhibition; it is active catalyst poisoning.

This guide provides the diagnostic tools to confirm poisoning and the engineered solutions to overcome it.

Module 1: Diagnostic Triage

Is it Poisoning or Instability?

Before changing your entire system, perform the Standard Addition Test to distinguish between catalyst death (poisoning/instability) and thermodynamic equilibrium.

The Protocol
  • Run your standard reaction until conversion stalls (monitor via LCMS/GCMS).

  • Split the reaction mixture into two vials (A and B) under an inert atmosphere.[1]

  • Vial A (Catalyst Check): Add a fresh equivalent of your catalyst/ligand (1–2 mol%).

  • Vial B (Substrate Check): Add fresh limiting reagent (bromopyrimidine).

  • Heat both for an additional 1–2 hours.

The Diagnosis
ObservationDiagnosisRoot CauseAction Plan
Vial A restarts Catalyst Death The catalyst has been deactivated (poisoned) by the N-heterocycle or degraded.Switch to Bulky Ligands or Precatalysts (See Module 3).
Vial B restarts Product Inhibition The catalyst is alive, but the product is competing for the active site.Change solvent polarity or increase temperature.
Neither restarts Global Failure Reagents degraded, or massive poisoning (e.g., Sulfur/Iodide impurities).Check reagent purity; use scavengers.[1]

Module 2: The Pyrimidine Problem (Visualized)

Why does this happen? In standard catalytic cycles, the pyrimidine nitrogen acts as a "decoy" ligand. It binds to the electrophilic Pd(II) center after oxidative addition, creating an off-cycle resting state that prevents transmetallation or amine binding.

Pathway Diagram: The N-Coordination Trap

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive poisoning pathway.

CatalystPoisoning Start Active Catalyst Pd(0)L OxAdd Oxidative Addition [L-Pd(II)-Ar-Br] Start->OxAdd + Bromopyrimidine Trap POISON TRAP [L-Pd-Ar(Py)-Br] (N-Coordinated Resting State) OxAdd->Trap Fast N-Coordination (Displaces Ligand) TransMet Transmetallation/Binding (Rate Limiting Step) OxAdd->TransMet + Nucleophile Trap->OxAdd Slow Dissociation (Requires Heat/Bulk) Prod Reductive Elimination Product + Pd(0) TransMet->Prod Prod->Start Cycle Regenerates

Figure 1: The "Poison Trap" mechanism. The pyrimidine nitrogen (Py) coordinates to Pd(II), pulling the catalyst off the productive cycle into a stable, inactive state.[2][3]

Module 3: The Engineering Solution

To prevent N-coordination, you must use ligands that are sterically bulky enough to physically block the pyrimidine nitrogen from approaching the Pd center, yet flexible enough to allow the reaction to proceed.

Recommended Catalyst Systems
1. The "Gold Standard": Buchwald G3/G4 Precatalysts

Do not generate catalysts in situ (e.g., Pd(OAc)₂ + PPh₃). This often leads to immediate poisoning before the active species forms. Use Palladacycle Precatalysts (G3 or G4) which release the active Pd(0)L species only upon activation in the flask.

LigandWhy it WorksBest For
XPhos Massive steric bulk (tri-isopropyl) prevents N-binding.General Purpose (Suzuki/Buchwald) of 2- or 5-bromopyrimidines.
tBuXPhos Even bulkier than XPhos.Difficult Substrates (e.g., 2-aminopyrimidines).
BrettPhos Highly electron-rich and bulky.Primary Amines in Buchwald-Hartwig couplings.[4]
RuPhos Bulky but electron-rich.Secondary Amines and hindered substrates.
2. The Alternative: Pd-PEPPSI-IPr

The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system uses bulky NHC (N-Heterocyclic Carbene) ligands.

  • Mechanism: The bulky "IPr" ligand creates a steric umbrella that forces the reaction to stay on-cycle.

  • Advantage: Extremely stable to air and moisture; often works where phosphines fail.

Module 4: Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (High Difficulty)

For coupling 5-bromopyrimidine with aryl boronic acids.[5]

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv

  • Catalyst: XPhos Pd G4 (2–4 mol%)

  • Base: K₃PO₄ (3.0 equiv, 0.5M aqueous solution)

  • Solvent: 1,4-Dioxane or THF (degassed)

Procedure:

  • Charge a reaction vial with the bromopyrimidine, boronic acid, and XPhos Pd G4.

  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Add degassed dioxane and the aqueous K₃PO₄ solution via syringe.

  • Critical Step: Heat rapidly to 80–100°C . High temperature favors the dissociation of the "poisoned" N-bound complex (see Figure 1).

  • Stir for 2–4 hours.

  • Note: If conversion is low, add 10% water to the dioxane to improve solubility of the inorganic base.

Protocol B: Buchwald-Hartwig Amination

For coupling 2-bromopyrimidine with secondary amines.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: RuPhos Pd G4 (2 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene (Anhydrous, degassed)

Procedure:

  • Glovebox/Schlenk: Weigh NaOtBu, Catalyst, and Substrate in a glovebox if possible (NaOtBu is moisture sensitive).

  • Add anhydrous Toluene.

  • Heat to 100°C .

  • Troubleshooting: If the reaction turns black immediately (Pd black precipitation), the amine might be reducing the catalyst too fast. Switch to BrettPhos Pd G4 and lower temp to 80°C.

Module 5: Frequently Asked Questions (FAQ)

Q: Why can't I just use Pd(PPh₃)₄? A: Triphenylphosphine (PPh₃) is not bulky enough. The pyrimidine nitrogen easily displaces PPh₃, killing the catalyst. You need dialkylbiaryl phosphines (Buchwald ligands) or NHCs.

Q: My reaction works for 5-bromopyrimidine but fails for 2-bromopyrimidine. Why? A: The 2-position is adjacent to two nitrogens. The steric crowding actually makes it harder for the oxidative addition to occur, and the proximity of the nitrogens allows for faster chelation/poisoning. You need the bulkiest ligands available (e.g., tBuXPhos or Pd-PEPPSI-IPent ).

Q: Should I add more catalyst if it stalls? A: Only if the diagnostic test (Module 1) confirms catalyst death. If you add more catalyst, add it as a solution in degassed solvent to prevent introducing oxygen, which will kill the new batch immediately.

References
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Valente, C., et al. (2006). "The Development of PEPPSI–IPr." Organometallics.

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.

  • Blackmond, D. G. (2005). "Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps." Angewandte Chemie.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromopyrimidine vs. 5-Chloropyrimidine Esters for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, pyrimidine scaffolds are a cornerstone, integral to the structure of numerous FDA-approved drugs.[1][2][3] Their versatility and biological significance make the functionalization of the pyrimidine ring a critical aspect of drug design and development. Among the various substituted pyrimidines, 5-halopyrimidine esters serve as pivotal building blocks for creating diverse molecular architectures. This guide provides an in-depth comparison of the reactivity of 5-bromopyrimidine and 5-chloropyrimidine esters, offering experimental insights to inform strategic synthetic decisions.

The inherent reactivity differences between carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, influenced by factors such as bond dissociation energy and electronegativity, dictate their behavior in key synthetic transformations.[4][5] Generally, in the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl.[6] This established trend serves as a foundational principle when comparing the utility of 5-bromo- and 5-chloropyrimidine esters.

At a Glance: Comparative Reactivity Overview

Reaction Type5-Bromopyrimidine Ester5-Chloropyrimidine EsterKey Considerations
Suzuki-Miyaura Coupling Higher reactivity, milder conditions often suffice.Lower reactivity, often requires more forceful conditions (higher temperatures, stronger bases, more active catalysts).The C-Br bond's lower bond dissociation energy facilitates oxidative addition to the palladium catalyst.[6][7]
Buchwald-Hartwig Amination Generally proceeds with higher efficiency and under milder conditions.[8]Can be more challenging, may require specialized ligands and higher temperatures to achieve comparable yields.[9][10]The choice of ligand and base is critical for the successful amination of less reactive aryl chlorides.[9]
Sonogashira Coupling Preferred substrate due to higher reactivity of the C-Br bond.[11][12]Feasible, but often requires optimization of reaction conditions to overcome the stronger C-Cl bond.[13]Copper(I) co-catalysis is a standard feature of this reaction.[14]
Nucleophilic Aromatic Substitution (SNAr) Less reactive than activated chloro- or fluoro-pyrimidines.More reactive than the bromo counterpart in SNAr, but still requires activation by electron-withdrawing groups.[15][16]The reactivity in SNAr is more influenced by the electronic nature of the pyrimidine ring than the halogen itself.

Delving Deeper: Mechanistic Insights and Experimental Causality

The superior reactivity of 5-bromopyrimidine esters in palladium-catalyzed cross-coupling reactions is primarily attributed to the weaker C-Br bond compared to the C-Cl bond. The bond dissociation energy for a typical aryl C-Br bond is lower than that of an aryl C-Cl bond, making the oxidative addition step of the catalytic cycle more facile for the bromo derivative.[17][18] This fundamental difference allows for reactions to proceed under milder conditions, often leading to higher yields and cleaner reaction profiles.

Conversely, the greater electronegativity of chlorine can render the 5-position of the pyrimidine ring slightly more electron-deficient compared to the bromo analogue.[19][20][21] While this electronic effect might suggest enhanced reactivity towards nucleophiles, in the context of palladium catalysis, the strength of the carbon-halogen bond is the dominant factor.

For Nucleophilic Aromatic Substitution (SNAr), the scenario is different. While halogens are deactivating groups, the pyrimidine ring itself is inherently electron-deficient, which facilitates nucleophilic attack.[22][23] In SNAr reactions, the rate-determining step is often the initial attack of the nucleophile to form a Meisenheimer complex. The electronegativity of the halogen can play a more significant role here, with chlorine's stronger electron-withdrawing inductive effect making the attached carbon more electrophilic. However, the leaving group ability (halide anion stability) also comes into play, where bromide is a better leaving group than chloride. The overall reactivity in SNAr for 5-halopyrimidines is a nuanced interplay of these factors and is highly dependent on the specific nucleophile and reaction conditions.

Experimental Workflows: A Practical Comparison

To illustrate the practical implications of these reactivity differences, let's consider a common and vital transformation in drug discovery: the Suzuki-Miyaura coupling.

Diagram of a generalized Suzuki-Miyaura Coupling workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 5-Halopyrimidine Ester (1.0 equiv) - Boronic Acid (1.2 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) solvent Add Degassed Solvent (e.g., 1,4-Dioxane/H₂O) reagents->solvent In an inert atmosphere (N₂ or Ar) heat Heat to Desired Temperature (Monitor by TLC/LC-MS) solvent->heat extract Cool, dilute with organic solvent, wash with H₂O and brine. heat->extract purify Dry, concentrate, and purify (e.g., column chromatography) extract->purify product product purify->product Isolate Pure Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of a 5-Bromopyrimidine Ester

This protocol outlines a typical procedure for the coupling of a generic 5-bromopyrimidine ester with an arylboronic acid. The milder conditions reflect the higher reactivity of the C-Br bond.

Materials:

  • 5-Bromopyrimidine ester (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add the 5-bromopyrimidine ester, arylboronic acid, and potassium carbonate.

  • Add the palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Stir the reaction mixture at 80-90 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-arylpyrimidine ester.

Protocol 2: Suzuki-Miyaura Coupling of a 5-Chloropyrimidine Ester

This protocol for the 5-chloro analogue necessitates more robust conditions to facilitate the challenging oxidative addition step.

Materials:

  • 5-Chloropyrimidine ester (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Toluene and Water (10:1 v/v), degassed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube, add the 5-chloropyrimidine ester, arylboronic acid, and potassium phosphate.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed toluene and water solvent mixture via syringe.

  • Stir the reaction mixture at 100-110 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-arylpyrimidine ester.

The choice of a more active catalyst like Pd(dppf)Cl₂ and a stronger base such as K₃PO₄, coupled with higher reaction temperatures, is a deliberate strategy to overcome the higher activation energy associated with the C-Cl bond cleavage.[6][24]

Visualizing the Reactivity Landscape

The following diagram illustrates the relative ease of key transformations for 5-bromo- and 5-chloropyrimidine esters.

G cluster_bromo 5-Bromopyrimidine Ester cluster_chloro 5-Chloropyrimidine Ester Bromo 5-Bromopyrimidine Ester Bromo_Suzuki Suzuki-Miyaura Bromo->Bromo_Suzuki High Reactivity Milder Conditions Bromo_Buchwald Buchwald-Hartwig Bromo->Bromo_Buchwald High Reactivity Milder Conditions Bromo_Sonogashira Sonogashira Bromo->Bromo_Sonogashira High Reactivity Milder Conditions Chloro 5-Chloropyrimidine Ester Chloro_Suzuki Suzuki-Miyaura Chloro->Chloro_Suzuki Lower Reactivity Forcing Conditions Chloro_Buchwald Buchwald-Hartwig Chloro->Chloro_Buchwald Lower Reactivity Forcing Conditions Chloro_Sonogashira Sonogashira Chloro->Chloro_Sonogashira Lower Reactivity Forcing Conditions

Caption: Comparative reactivity in common cross-coupling reactions.

Conclusion and Strategic Recommendations

The choice between 5-bromopyrimidine and 5-chloropyrimidine esters is a strategic one, guided by the desired transformation and overall synthetic route.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.), 5-bromopyrimidine esters are generally the superior choice . Their higher reactivity allows for milder reaction conditions, which can be crucial for sensitive substrates and can lead to improved yields and fewer side products.

  • 5-Chloropyrimidine esters , while less reactive in cross-coupling, can be valuable when chemoselectivity is required in a molecule containing multiple halogen atoms. For instance, in a molecule with both a bromo and a chloro substituent, the bromo position can often be selectively functionalized first, leaving the chloro group for a subsequent transformation under more forcing conditions.[6]

  • In the context of Nucleophilic Aromatic Substitution , the differences are less pronounced and more substrate-dependent. However, if a project requires a late-stage SNAr reaction, a 5-chloropyrimidine ester might offer a slight advantage in terms of substrate activation, though this should be empirically verified.

Ultimately, a thorough understanding of the underlying principles of reactivity, coupled with empirical data, will empower the medicinal chemist to make the most informed and effective decisions in the synthesis of novel pyrimidine-based drug candidates.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromopyrimidine.
  • Carper, E. G., et al. (2017). Quantifying the Effects of Halogen Bonding by Haloaromatic Donors on the Acceptor Pyrimidine. ChemPhysChem, 18(10), 1267-1273. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • Cavaletto, S. M., et al. (2010). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. The Journal of Chemical Physics, 133(3), 034302. Retrieved from [Link]

  • AIP Publishing. (2010). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. Retrieved from [Link]

  • AIP Publishing. (n.d.). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges. Retrieved from [Link]

  • Nunes, C. S., et al. (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. RSC. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery.
  • BenchChem. (n.d.). Effect of base and solvent on Buchwald-Hartwig amination of 5-Bromopyrimidine.
  • Ahmad, A., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Application Notes.
  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. Retrieved from [Link]

  • BenchChem. (n.d.). Reactivity of the C-Br bond in 5-Bromopyrimidine.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

  • Kumar, A., et al. (2012). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Tetrahedron Letters, 53(32), 4185-4188. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Retrieved from [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Bond dissociation energy. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Reddit. (2012). Why does the bond dissociation energy differ across same bonds in different compounds? Retrieved from [Link]

  • NIST. (n.d.). Bond dissociation energies in simple molecules. Retrieved from [Link]

  • Sharma, R., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6335. Retrieved from [Link]

  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(5-bromopyrimidin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing pharmaceutical and chemical synthesis, our responsibility extends beyond discovery to include the safe and environmentally conscious management of the materials we use. Methyl 2-(5-bromopyrimidin-2-yl)propanoate is a valuable intermediate in organic synthesis, but its halogenated nature necessitates a rigorous and informed approach to waste disposal.[1][2] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in safety, regulatory compliance, and scientific best practices.

The core principle guiding the disposal of this compound is its classification as a halogenated organic compound . This classification is critical because co-mingling halogenated and non-halogenated waste streams can violate disposal facility permits and complicate the incineration process, which is the industry-standard disposal method.[3]

Hazard Profile and Risk Assessment

Understanding the inherent risks of a compound is the first step in managing its lifecycle. While a specific, comprehensive Safety Data Sheet (SDS) for Methyl 2-(5-bromopyrimidin-2-yl)propanoate is not always readily available, we can infer its primary hazards from analogous brominated organic compounds.

Anticipated Hazards:

  • Corrosivity and Irritation: Similar brominated esters are known to cause severe skin burns and eye damage.[4][5] Many are also lachrymators, substances that irritate the eyes and cause tearing.[4][5]

  • Toxicity: Inhalation of vapors may be harmful.

  • Environmental Hazard: Halogenated organic compounds are subject to strict environmental regulations due to their potential for persistence and harm to aquatic ecosystems. Improper disposal, such as pouring down a drain, is strictly prohibited.[3][6]

  • Combustion Byproducts: Thermal decomposition, such as during a fire or improper incineration, can release highly toxic and corrosive vapors, including carbon oxides (CO, CO2) and hydrogen halides (e.g., hydrogen bromide).[4][7]

Property / Hazard Summary of Key Information Primary Rationale & Implication
Chemical Classification Halogenated (Brominated) Pyrimidine EsterDictates waste segregation. Must be placed in a "Halogenated Organic Waste" stream.
Primary Physical Hazard Assumed to be a combustible liquid.Keep away from ignition sources. Store in a cool, well-ventilated area.[4][8]
Primary Health Hazard Assumed to be corrosive and a lachrymator.Requires stringent use of Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. All handling should occur in a certified chemical fume hood.[3]
Disposal Precedent Wastes from organobromine production are regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[9]Establishes a clear regulatory basis for treating this compound as hazardous waste.
Disposal Decision Workflow

To ensure every member of the lab follows a consistent and safe procedure, this workflow diagram illustrates the decision-making process from waste generation to final collection.

Caption: Disposal Decision Workflow for Methyl 2-(5-bromopyrimidin-2-yl)propanoate.

Step-by-Step Disposal Protocols

Adherence to a detailed, systematic procedure is paramount for safety and compliance.

This protocol applies to the pure chemical, reaction residues, and solutions containing Methyl 2-(5-bromopyrimidin-2-yl)propanoate.

  • Identify and Prepare the Waste Container:

    • Locate the designated "Halogenated Organic Liquid Waste" container. This is typically a chemically resistant plastic or glass bottle provided by your institution's Environmental Health & Safety (EH&S) department.

    • Ensure the container is properly labeled with "Hazardous Waste" and has a log sheet to record contents.

  • Transfer the Waste:

    • Working inside a chemical fume hood and wearing appropriate PPE (nitrile gloves, splash goggles, lab coat), carefully pour the liquid waste into the designated container using a funnel.

    • Causality: Performing the transfer in a fume hood prevents the inhalation of potentially harmful vapors.[3]

  • Seal and Log:

    • Securely cap the waste container immediately after adding the waste to prevent the release of volatile compounds.[10]

    • Accurately record the chemical name ("Methyl 2-(5-bromopyrimidin-2-yl)propanoate") and the estimated quantity added on the container's log sheet.

  • Manage Rinsate:

    • Any solvent (e.g., acetone, ethyl acetate) used to rinse the original container should also be considered halogenated waste and added to the same container. Do not rinse into a standard drain.

This protocol applies to gloves, absorbent pads, pipette tips, and other solid materials contaminated with the chemical.

  • Segregate Contaminated Solids:

    • At the point of generation, immediately separate any solid materials that have come into contact with the chemical.

  • Containerize Properly:

    • Place all contaminated solids into a designated "Halogenated Organic Solid Waste" container. This is often a labeled, lined container or a heavy-duty, sealable plastic bag.

    • Causality: This prevents cross-contamination of non-hazardous waste streams and ensures that all contaminated materials are handled with the appropriate level of caution.

  • Final Disposal:

    • Once full, securely seal the bag or container and arrange for pickup by your institution's hazardous waste management team.

Emergency Procedures: Spill Management

Accidents can happen, and a prepared response is the best defense.

  • Small Spill (manageable within 10-15 minutes):

    • Alert & Restrict: Alert personnel in the immediate area. Restrict access to the spill zone.

    • Contain: Working in a fume hood if possible, cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[8][10] Do not use combustible materials like paper towels as the primary absorbent.

    • Collect: Once absorbed, carefully scoop the material using spark-proof tools into a labeled, sealable container for hazardous solid waste.[4]

    • Decontaminate: Wipe the spill area with a suitable solvent (as recommended by your EH&S department), and dispose of the cleaning materials as hazardous solid waste.

    • Report: Report the incident to your supervisor and EH&S department.

  • Large Spill:

    • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.

    • Alert: Activate the nearest fire alarm or follow your institution's emergency contact procedure to notify EH&S and emergency responders.[10]

    • Isolate: Prevent personnel from entering the area until it has been cleared by trained professionals.

By adhering to these rigorous protocols, we uphold our commitment to personal safety, environmental stewardship, and the integrity of our research. Always consult your institution's specific waste management plan and your EH&S department for guidance.

References

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. EPA Nepis. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Bromine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate (C9H11BrN2O2). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). methyl (2S)-2-bromopropanoate. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 2-bromopropionate. PubChem. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). Methyl 2-(5-Bromopyrimidin-2-Yl)-2-Methylpropanoate. Retrieved from [Link]

  • World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.